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Compound of Interest

Compound Name: 1-benzyl-1H-1,2,4-triazol-3-amine

Cat. No.: B2591339 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 1-benzyl-1H-1,2,4-triazol-3-
amine

Executive Summary
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, integral to a wide

array of therapeutic agents due to its unique electronic properties and ability to engage in

various biological interactions.[1][2][3] This guide provides a comprehensive technical overview

of the physicochemical properties of a specific derivative, 1-benzyl-1H-1,2,4-triazol-3-amine.

As a molecule combining the aromatic, hydrogen-bonding capabilities of the aminotriazole core

with the lipophilic benzyl group, its properties are of significant interest to researchers in drug

discovery and development. This document details the compound's chemical identity, core

physicochemical characteristics, and spectroscopic profile, underpinned by detailed, field-

proven experimental protocols for their validation. The methodologies are presented to not only

provide data but to explain the causality behind experimental choices, ensuring a self-validating

and trustworthy framework for scientific investigation.

Introduction to the 1,2,4-Triazole Scaffold in Drug
Discovery
Nitrogen-containing heterocycles are paramount in pharmaceutical sciences, and among them,

the triazole ring system holds a position of prominence.[3][4] Both 1,2,3- and 1,2,4-triazole

isomers are featured in a multitude of clinically approved drugs, demonstrating activities
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ranging from antifungal and anticancer to antiviral and anti-inflammatory.[1][2][5] The triazole

moiety is not merely a passive linker; its nitrogen atoms act as effective hydrogen bond

acceptors, and the aromatic ring can participate in π-π stacking interactions, allowing for robust

binding to biological targets like enzymes and receptors.[2][3]

The subject of this guide, 1-benzyl-1H-1,2,4-triazol-3-amine, is a functionalized derivative

poised for further chemical elaboration. The primary amine at the 3-position serves as a critical

synthetic handle for building molecular complexity, while the benzyl group at the 1-position

significantly modulates the compound's lipophilicity and potential for steric interactions within a

binding pocket. Understanding the fundamental physicochemical properties of this core

structure is therefore a prerequisite for its rational application in designing new chemical

entities.

Chemical Identity and Structure
The unambiguous identification of a compound is the foundation of all subsequent research.

The structural and identifying information for 1-benzyl-1H-1,2,4-triazol-3-amine is summarized

below.

Chemical Structure:
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Identifier Value Source

IUPAC Name
1-benzyl-1H-1,2,4-triazol-3-

amine
-

Molecular Formula C₉H₁₀N₄ [6]

Molecular Weight 174.21 g/mol [6]

Monoisotopic Mass 174.09055 Da [6]

SMILES
C1=CC=C(C=C1)CN2C=NC(=

N2)N
[6]

InChI Key
IOILQNNNLJZCNZ-

UHFFFAOYSA-N
[6]

Core Physicochemical Properties
These properties govern the compound's behavior in both chemical and biological systems,

influencing everything from reaction kinetics to pharmacokinetic profiles.

Physical State and Appearance
Based on the parent compound, 3-amino-1,2,4-triazole, and other related benzyl-triazoles, this

compound is expected to be a colorless to off-white crystalline solid or powder at standard

temperature and pressure.[7][8]

Melting Point (Mp)
The melting point is a critical indicator of purity. A sharp melting range suggests a highly pure

compound, while a broad range often indicates the presence of impurities. The melting point of

the unsubstituted parent, 3-amino-1,2,4-triazole, is 157-159 °C.[8] The introduction of the

benzyl group is expected to alter this value significantly. An experimental determination is

required for an accurate assessment.

Solubility
The solubility profile is crucial for selecting appropriate solvents for synthesis, purification,

formulation, and biological assays. The molecule possesses both a polar aminotriazole core,
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suggesting solubility in polar protic solvents like ethanol and methanol, and a non-polar benzyl

group, which may confer solubility in solvents like dichloromethane and ethyl acetate. Its

solubility in aqueous media is expected to be pH-dependent due to the basicity of the amine

and triazole nitrogens. High solubility in dimethyl sulfoxide (DMSO) is anticipated, making it a

suitable solvent for stock solutions in biological screening.

Acidity and Basicity (pKa)
The 1,2,4-triazole ring is amphoteric.[9] The pKa of the neutral 1,2,4-triazole is approximately

10.26 for deprotonation, while the pKa of the corresponding cation (1,2,4-triazolium) is 2.45.[9]

For 1-benzyl-1H-1,2,4-triazol-3-amine, two primary basic centers exist: the N4 nitrogen of the

triazole ring and the exocyclic 3-amino group. Determining the pKa values is essential for

understanding the compound's ionization state at physiological pH (7.4), which directly impacts

its membrane permeability and receptor interaction.

Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key

determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

A purely computational prediction places the XlogP value for this compound at approximately

1.3, indicating moderate lipophilicity.[6] However, experimental verification is paramount for

accurate drug design.

Spectroscopic Profile
Spectroscopic analysis provides definitive structural confirmation and is indispensable for

quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

A singlet for the benzylic methylene (-CH₂-) protons, anticipated around δ 5.3-5.5 ppm.
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A multiplet system for the five protons of the phenyl ring, typically in the δ 7.2-7.5 ppm

range.

A singlet for the C5-proton of the triazole ring, expected between δ 7.8-8.3 ppm.[10]

A broad singlet for the two protons of the amino (-NH₂) group, the chemical shift of which

will be highly dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum should corroborate the structure with signals for:

The benzylic methylene carbon around δ 50-55 ppm.

Multiple signals for the aromatic carbons of the benzyl group between δ 125-140 ppm.

Two distinct signals for the triazole ring carbons (C3 and C5), with the C3 carbon bearing

the amino group appearing at a different chemical shift than the C5 carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

N-H Stretch: The primary amine should exhibit two characteristic medium-intensity bands in

the 3400-3250 cm⁻¹ region (asymmetric and symmetric stretching).[11]

C-H Stretch: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while the aliphatic C-

H stretching of the benzyl methylene group will be just below 3000 cm⁻¹.

C=N and N-N Stretch: Vibrations associated with the triazole ring are expected in the 1650-

1400 cm⁻¹ fingerprint region.

N-H Bend: A bending vibration for the primary amine is typically observed around 1650-1580

cm⁻¹.[11]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the

molecule, confirming its molecular weight and aspects of its structure.
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Ionization: Electrospray Ionization (ESI) in positive mode is ideal for this compound, given

the presence of basic nitrogen atoms.

Molecular Ion: A prominent peak corresponding to the protonated molecule, [M+H]⁺, is

expected at m/z 175.0978.[6]

Key Fragmentation: A characteristic fragmentation pathway would be the loss of the benzyl

group, leading to a fragment ion corresponding to the aminotriazole core. Another major

fragmentation would involve the cleavage of the triazole ring itself.[12][13]

Experimental Methodologies and Workflows
To ensure scientific integrity, the following protocols are provided for the experimental

determination of the key physicochemical properties.

Protocol: Melting Point Determination
Objective: To determine the melting range of the purified compound as an indicator of purity.

Methodology:

Ensure the compound is fully purified (e.g., by recrystallization or column chromatography)

and thoroughly dried.

Load a small amount of the crystalline solid into a capillary tube, sealed at one end, to a

height of 2-3 mm.

Place the capillary tube into a calibrated melting point apparatus.

Heat the sample at a moderate rate (e.g., 5-10 °C/min) for an initial approximate

determination.

Repeat the measurement with a fresh sample, heating rapidly to within 15-20 °C of the

approximate melting point, then reducing the heating rate to 1-2 °C/min.

Record the temperature at which the first liquid drop appears (T₁) and the temperature at

which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.
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Caption: Workflow for Melting Point Determination.

Protocol: LogP Determination by RP-HPLC
Objective: To experimentally determine the lipophilicity of the compound. The method is

based on the correlation between a compound's retention time on a reverse-phase column

and its LogP value.[14]

Methodology:

Calibration: Prepare a series of standard compounds with known LogP values that span

the expected range of the analyte. Inject each standard onto a C18 reverse-phase HPLC

column under isocratic conditions with varying mobile phase compositions (e.g.,

methanol/water or acetonitrile/water mixtures).

Data Collection: For each mobile phase composition, record the retention time (t_R) for

each standard. Calculate the capacity factor, k', using the formula: k' = (t_R - t_0) / t_0,

where t_0 is the column dead time.

Extrapolation: Plot log(k') versus the percentage of the organic modifier in the mobile

phase for each standard. Extrapolate the linear regression to 0% organic modifier (100%

aqueous) to obtain the log(k'_w) value for each standard.

Calibration Curve: Create a calibration curve by plotting the known LogP values of the

standards against their calculated log(k'_w) values.

Analyte Measurement: Inject the test compound (1-benzyl-1H-1,2,4-triazol-3-amine) and

determine its log(k'_w) value using the same procedure as in steps 2 and 3.
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LogP Calculation: Use the calibration curve to determine the LogP of the test compound

from its experimentally determined log(k'_w).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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